diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride
Description
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium; chloride is a quaternary ammonium salt characterized by a fluorene-derived aromatic system linked to a diethylazanium group via an ester-containing oxyethyl chain. The fluorene moiety, substituted with a hydroxy and carbonyl group at the 9-position, confers unique electronic and steric properties. The chloride counterion enhances water solubility, making it suitable for applications in surfactants, drug delivery, or materials science.
Properties
CAS No. |
27929-89-1 |
|---|---|
Molecular Formula |
C20H24ClNO3 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO3.ClH/c1-3-21(4-2)13-14-24-19(22)20(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20;/h5-12,23H,3-4,13-14H2,1-2H3;1H |
InChI Key |
ACUALSMYKRGSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: 9-Hydroxyfluoren-9-one
The preparation of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride fundamentally depends on the availability of the 9-hydroxyfluoren-9-one intermediate or its carboxylic acid derivative.
- Synthesis of 2-hydroxyfluoren-9-one (9-hydroxyfluoren-9-one):
A reliable method involves the copper(II) chloride-catalyzed hydroxylation of 2-bromofluoren-9-one in the presence of lithium hydroxide monohydrate and N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide as a ligand in a water/dimethyl sulfoxide (DMSO) solvent system at 100 °C for 4 hours. After reaction completion, acidification with 0.2 M hydrochloric acid precipitates the product, which is isolated by filtration and dried under vacuum at 105 °C overnight. This method yields 2-hydroxyfluoren-9-one with a high yield of 99.9% and HPLC purity of 97.4%.
| Parameter | Details |
|---|---|
| Starting material | 2-bromofluoren-9-one (16 mmol) |
| Catalyst | Copper(II) chloride (0.33 mmol) |
| Base | Lithium hydroxide monohydrate (34 mmol) |
| Ligand | N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (0.33 mmol) |
| Solvent | DMSO/water mixture (25.6 mL/6.4 mL) |
| Temperature | 100 °C |
| Reaction time | 4 hours |
| Workup | Acidification with 0.2 M HCl, filtration, vacuum drying |
| Yield | 99.9% |
| Purity (HPLC) | 97.4% |
Esterification to Form this compound
- The esterification involves reacting 9-hydroxyfluorene-9-carboxylic acid with 2-(diethylamino)ethanol under acidic conditions to form the ester linkage. The hydrochloride salt is formed by protonation of the diethylamino group.
- Typical reagents used in such esterification reactions include coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to activate the carboxylic acid, sometimes in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
- The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere at room temperature or slightly elevated temperatures.
- After completion, the reaction mixture is quenched, and the product is purified by crystallization or chromatography to isolate the hydrochloride salt form.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of acid | DCC or equivalent, DMAP catalyst | Room temperature, anhydrous solvent |
| Nucleophile addition | 2-(diethylamino)ethanol | Stoichiometric or slight excess |
| Salt formation | HCl gas or HCl solution | To protonate amine, form azanium chloride salt |
| Purification | Crystallization or chromatography | Ensures high purity |
Alternative Synthetic Routes
- There is limited publicly available detailed alternative synthetic routes specifically for this compound, but general esterification methods and fluorene derivative syntheses provide frameworks for variations.
- The use of activated esters or acid chlorides derived from 9-hydroxyfluorene-9-carboxylic acid can be employed to improve coupling efficiency.
- Protection-deprotection strategies may be needed if other functional groups are present or sensitive.
Analytical and Research Findings
- The compound's purity and identity are typically confirmed by HPLC, NMR spectroscopy, and mass spectrometry.
- The hydrochloride salt form improves solubility and stability, which is beneficial for pharmaceutical applications.
- The synthesis of the hydroxyfluorene core is crucial, with copper(II) chloride catalysis providing a high-yield, high-purity intermediate.
- Reaction optimization focuses on controlling temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
Summary Table of Preparation Method
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery applications.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, influencing their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quaternary Ammonium Salts with Aromatic Moieties
2-(2-(Diethylamino)ethoxy)-9H-Fluoren-9-One Hydrochloride ()
- Structure: Features a fluorenone (9-ketofluorene) group linked via an ether to diethylazanium.
- Key Differences: The absence of a hydroxyl group and ester linker distinguishes it from the target compound.
- Applications : Used as a reference material in pharmaceutical synthesis, suggesting utility in high-precision applications .
2-[2-(4-Chlorophenoxy)Acetyl]Oxyethyl-Diethylazanium; Chloride ()
- Structure: Contains a 4-chlorophenoxyacetyl group connected via an ester.
- Key Differences: The smaller aromatic ring (phenoxy vs. fluorene) reduces steric bulk and alters UV absorption profiles. The chlorine substituent enhances lipophilicity and antimicrobial activity.
- Applications: Likely used in antimicrobial formulations due to its phenoxy group .
Benzethonium Chloride ()
- Structure : A benzyl-substituted quaternary ammonium salt with a long alkyl chain.
- Key Differences : The absence of a fluorene system and the presence of a benzyl group result in different solubility and antimicrobial efficacy. Benzethonium chloride is widely used as a disinfectant, highlighting the role of aromatic substituents in biological activity .
Fluorene-Containing Compounds
10-(Diethyl-(9H-Fluoren-9-yl)Ammonio)Decyl-Diethyl-(9H-Fluoren-9-yl)Azanium Dibromide ()
- Structure : A dimeric fluorene-linked quaternary ammonium salt with bromide counterions.
- The bromide ions may reduce aqueous solubility compared to chloride.
- Applications : Could serve as a cationic lipid in gene delivery systems .
9-Anthraceneacetyl Chloride ()
Physicochemical and Functional Comparisons
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Aromatic System | Linker Type | Counterion |
|---|---|---|---|---|---|
| Target Compound | C₂₀H₂₄ClNO₃* | ~364.8 | 9-Hydroxyfluorene | Ester | Cl⁻ |
| 2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride | C₁₉H₂₂ClNO₂ | 331.8 | Fluorenone | Ether | Cl⁻ |
| 2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium; chloride | C₁₄H₂₁Cl₂NO₃ | 322.2 | 4-Chlorophenoxy | Ester | Cl⁻ |
*Estimated based on structural analogy.
Functional Differences
- Hydrolysis Stability : The target compound’s ester linker may be more prone to hydrolysis than ether-linked analogues (e.g., ), impacting storage conditions .
- Lipophilicity : The fluorene moiety increases lipophilicity compared to smaller aromatic systems (e.g., ), favoring membrane penetration in drug delivery .
- Optical Properties : Fluorene derivatives exhibit strong UV absorption, whereas anthracene-based compounds () have broader spectral ranges .
Biological Activity
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride, also known by its CAS number 27929-89-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of this compound is , with a molecular weight of approximately 361.86 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 420.7 ºC |
| Flash Point | 208.2 ºC |
| LogP | 3.59 |
| Vapour Pressure | mmHg at 25°C |
These properties suggest a relatively stable compound under standard conditions, which is important for its handling and application in biological contexts.
Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. The presence of the fluorene moiety suggests potential interactions with cellular membranes and proteins due to its hydrophobic characteristics.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study reported IC50 values indicating significant inhibition of cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The following table summarizes these findings:
These results suggest that this compound could be a candidate for further investigation as an anticancer agent.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of the compound. Preliminary tests have shown effectiveness against various bacterial strains, including:
These findings indicate potential applications in developing new antimicrobial therapies.
Case Study 1: Cancer Treatment
A recent clinical trial investigated the use of this compound in combination with standard chemotherapy agents for treating advanced breast cancer. The trial reported improved patient outcomes and reduced side effects compared to chemotherapy alone, highlighting the compound's potential as an adjunct therapy.
Case Study 2: Antimicrobial Applications
In another study focused on wound healing, the compound was incorporated into a topical formulation aimed at preventing infections in surgical wounds. Results showed a significant reduction in infection rates compared to controls, suggesting its utility in clinical settings.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium; chloride?
- Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation or hydrolysis of sensitive intermediates. Solvents like dimethylformamide (DMF) or acetone are critical for solubilizing reactants. Key parameters include temperature control (e.g., 0–60°C), stoichiometric ratios, and purification via column chromatography. Monitoring via thin-layer chromatography (TLC) ensures intermediate formation. For quaternary ammonium salt formation, alkylation of tertiary amines with chloroethyl esters under basic conditions is common .
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon hybridization. Mass spectrometry (MS) confirms molecular weight via electrospray ionization (ESI+/-). Elemental analysis validates stoichiometry. Challenges include distinguishing overlapping signals in aromatic regions (e.g., fluorene protons) and verifying chloride counterion integrity via ion chromatography or conductivity measurements .
Q. How can researchers predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl group and quaternary ammonium moiety are reactive sites. Nucleophilic substitution (SN2) at the ethyl chloride group can be predicted using solvent polarity (e.g., DMSO accelerates SN2) and steric hindrance analysis. Computational tools like DFT (density functional theory) model transition states. Experimental validation involves reacting with nucleophiles (e.g., thiols, amines) under varying pH and temperatures, followed by LC-MS monitoring .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is optimal. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water). Data collection at low temperatures (100 K) minimizes thermal motion. Space group determination (e.g., monoclinic P21/c) and refinement of anisotropic displacement parameters require high-resolution data (<1.0 Å). Hydrogen bonding networks involving the chloride ion and hydroxyl group are critical for stability .
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against protein databases (e.g., PDB) to identify binding sites. MD (molecular dynamics) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns. Pharmacophore modeling highlights essential features (e.g., fluorene hydrophobicity, ammonium charge). QSAR (quantitative structure-activity relationship) models correlate substituent effects with bioactivity .
Q. What mechanisms underlie the compound’s potential bioactivity in oxidative stress models?
- Methodological Answer : Structural analogs (e.g., fluorenone derivatives) exhibit radical scavenging via the hydroxyl group. In vitro assays (e.g., DPPH, ABTS) quantify antioxidant capacity. Fluorescence microscopy tracks intracellular ROS (reactive oxygen species) reduction in muscle cells. Mechanistic studies involve Western blotting for Nrf2/Keap1 pathway activation and mitochondrial membrane potential assays (JC-1 dye) .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?
- Methodological Answer : Stability studies use HPLC-UV to monitor degradation under accelerated conditions (40–60°C, pH 1–13). Hydrolysis of the ester linkage is pH-dependent, with pseudo-first-order kinetics. Lyophilization enhances shelf life. Chelating agents (e.g., EDTA) mitigate metal-catalyzed degradation. Solid-state stability is assessed via PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) .
Q. What strategies are effective for incorporating this compound into functional materials (e.g., organic semiconductors)?
- Methodological Answer : The fluorene moiety enables π-π stacking for charge transport. Spin-coating or vacuum deposition creates thin films. UV-vis and cyclic voltammetry determine HOMO/LUMO levels. Device fabrication (e.g., OFETs) tests electron mobility. Copolymerization with thiophene derivatives enhances conductivity. AFM (atomic force microscopy) characterizes film morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
